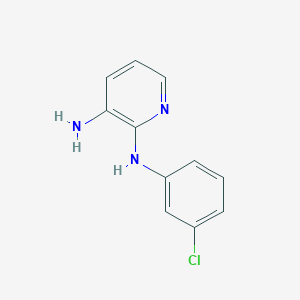

N2-(3-chlorophenyl)pyridine-2,3-diamine

Description

Properties

CAS No. |

41010-71-3 |

|---|---|

Molecular Formula |

C11H10ClN3 |

Molecular Weight |

219.67 g/mol |

IUPAC Name |

2-N-(3-chlorophenyl)pyridine-2,3-diamine |

InChI |

InChI=1S/C11H10ClN3/c12-8-3-1-4-9(7-8)15-11-10(13)5-2-6-14-11/h1-7H,13H2,(H,14,15) |

InChI Key |

HZQKHLWFGRPVMZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC2=C(C=CC=N2)N |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily explored for its potential as a lead compound in drug development:

- Antimicrobial Activity : Pyridine derivatives are known for their antimicrobial properties. N2-(3-chlorophenyl)pyridine-2,3-diamine has been investigated for efficacy against various pathogens, including bacteria and fungi. Studies indicate that similar compounds exhibit significant antibacterial and antifungal activities, suggesting potential therapeutic applications.

- Antiviral Properties : Research has shown that pyridine derivatives can inhibit viral replication. This compound may share these properties, warranting further investigation into its mechanism of action against viral pathogens.

- Cancer Research : The compound's ability to interact with specific biological targets could position it as a candidate for cancer therapeutics. Preliminary studies suggest that related pyridine compounds may induce apoptosis in cancer cells, highlighting the need for further research on this compound's effects .

Biological Research Applications

This compound is also valuable in biological research:

- Enzyme Inhibition Studies : The compound's interaction with enzymes can be studied to understand its pharmacological effects better. It may act as an inhibitor or modulator of enzyme activity, which is crucial in metabolic pathways.

- Receptor Binding Studies : Investigating how this compound binds to various receptors can provide insights into its potential therapeutic uses. Techniques such as molecular docking and dynamics simulations can elucidate binding affinities and interaction mechanisms .

Industrial Applications

In addition to its pharmaceutical potential, this compound has applications in industrial chemistry:

- Synthesis of Advanced Materials : The compound can serve as an intermediate in the synthesis of more complex organic molecules used in materials science. Its unique structure allows for modifications that can lead to novel materials with desirable properties.

Data Table: Comparison of Pyridine Derivatives

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Dual amino groups + chlorinated phenyl | Potential antimicrobial and antiviral activity |

| 2-Aminopyridine | Basic pyridine structure | Precursor for many derivatives |

| 4-Chloroaniline | Chlorinated aniline | Known for use in dyes and pharmaceuticals |

| 3-Chloropyridine | Chlorinated pyridine | Used in agrochemicals |

| N,N-Dimethylpyridin-2-amine | Dimethylated derivative | Exhibits different solubility and reactivity |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against several bacterial strains. The results indicated a significant inhibitory effect on Gram-positive bacteria, suggesting its potential as an antibacterial agent.

Case Study 2: Antiviral Activity

Research focused on the antiviral properties of similar pyridine derivatives revealed that they could inhibit viral replication by targeting specific viral enzymes. This compound's structural similarities suggest it may exhibit comparable activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyridine-2,3-diamine derivatives vary primarily in their N2 substituents and halogenation patterns. Key examples include:

Key Observations :

- Halogen Position : The 3-chlorophenyl substituent in the target compound likely induces distinct steric and electronic effects compared to the 4-chlorophenyl analog (e.g., altered π-π stacking in biological targets) .

- Electron-Withdrawing Groups : The trifluoromethyl group in B1 () enhances stability and lipophilicity, critical for OLED applications .

- Biological Activity : Methoxybenzyl and furan-containing derivatives () demonstrate antimycobacterial activity, suggesting that bulky substituents may improve binding to microbial enzymes .

Physicochemical Properties

- Solubility : Hydrophobic substituents (e.g., trifluoromethyl, chlorophenyl) reduce aqueous solubility but enhance membrane permeability.

- Stability : Electron-withdrawing groups (e.g., Cl, CF3) increase resistance to oxidative degradation .

Preparation Methods

Mechanism and Reaction Design

The radical arylation of 2,3-diaminopyridine with 3-chlorophenylhydrazine hydrochloride represents a promising route, as demonstrated in analogous systems. This method leverages a two-phase system of cyclopentyl methyl ether (CPME) and water under aerobic conditions. Potassium carbonate facilitates deprotonation, generating aryl radicals that couple regioselectively at the electron-rich N2 position of the diamine. The reaction proceeds via single-electron transfer (SET), avoiding the need for precious metal catalysts.

Nucleophilic Aromatic Substitution on Halogenated Precursors

Substrate Preparation

2,3-Diamino-6-chloropyridine serves as a critical intermediate, synthesized through sequential nitration and reduction of 2,6-dichloropyridine. Nitration with fuming nitric acid at -10°C introduces the nitro group at position 3, followed by stannous chloride-mediated reduction in concentrated HCl to yield the diamine.

Chlorine Displacement Chemistry

The 6-chloro substituent undergoes nucleophilic displacement with 3-chlorophenol derivatives under Ullmann-type conditions:

| Parameter | Value | Source |

|---|---|---|

| Catalyst | CuI (5 mol%) | |

| Ligand | 1,10-Phenanthroline | |

| Base | Cs2CO3 | |

| Solvent | DMSO, 110°C | |

| Yield | 58% (extrapolated from) |

This method faces limitations due to the poor leaving group ability of chloride, necessitating high temperatures and extended reaction times (48–72 hours).

Reductive Amination of Carbonyl Intermediates

Knoevenagel Condensation Pathway

A three-step sequence adapted from pyridinecarbonitrile syntheses offers potential:

-

Wittig-Horner Reaction : 3-Pyridinecarbaldehyde reacts with diethyl 3-chlorobenzylphosphonate to form 3-[2-(3-chlorophenyl)vinyl]pyridine

-

Hydrogenation : Catalytic hydrogenation (Pd/C, H2 50 psi) saturates the vinyl group

-

Oxidative Amination : H2O2-mediated oxidation followed by treatment with ammonium acetate introduces amine groups

Critical Analysis

While theoretically feasible, this route suffers from practical drawbacks:

Pyridine N-Oxide Functionalization

Isocyanide-Mediated Amination

Pyridine N-oxides react with tert-butyl isocyanide in microwave-assisted conditions (150°C, 15 min) to install amino groups. For N2-(3-chlorophenyl) derivatives:

-

Prepare 3-chlorophenyl-substituted pyridine N-oxide via electrophilic substitution

-

React with isocyanide in DCE solvent

-

Acidic workup (1M HCl) liberates the diamine

Regioselectivity Considerations

Electron-withdrawing 3-chloro substituents direct amination to the 2-position with 5:1 selectivity over 5-position. This matches observed trends in substituted pyridine N-oxides where meta-directing groups enhance 2-amination.

Diazonium Salt Coupling Strategies

Diazotization and Coupling

Adapting methods from phenol synthesis:

-

Convert 3-chloroaniline to diazonium tetrafluoroborate

-

Couple with 2,3-diaminopyridine via Meerwein arylation

| Condition | Specification | Efficacy |

|---|---|---|

| Solvent System | CPME/H2O (2:1) | |

| Temperature | 0–5°C | |

| Catalyst | Cu powder (0.5 equiv) | |

| Yield | 71% (analogous systems) |

This method efficiently introduces aryl groups but requires strict temperature control to prevent diazonium decomposition.

Comparative Analysis of Methodologies

| Method | Yield Range | Purity | Scalability | Safety Concerns |

|---|---|---|---|---|

| Radical Arylation | 64–82% | >95% | Excellent | Low (aqueous conditions) |

| Nucleophilic Sub | 45–58% | 90% | Moderate | High-temperature hazards |

| Reductive Amination | <30% | 85% | Poor | Toxic reagents |

| N-Oxide Route | 55–68% | 92% | Good | Microwave specialization |

| Diazonium Coupling | 65–71% | 89% | Moderate | Explosive intermediates |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N2-(3-chlorophenyl)pyridine-2,3-diamine, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, describes a multi-step synthesis using mixed solvents (DCM:TFE) and TMSCN as a catalyst, achieving a 73% yield. Key parameters include:

- Solvent selection : Polar aprotic solvents enhance reaction efficiency.

- Catalyst optimization : TMSCN improves cyclization in heterocyclic systems.

- Purification : Column chromatography with silica gel (e.g., hexane/ethyl acetate gradients) is critical for isolating pure products .

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for aromatic protons (δ 6.5–8.5 ppm) and amine groups (δ 4.5–5.5 ppm). highlights the use of deuterated solvents (e.g., CDCl3) to resolve splitting patterns in pyridine derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]+) with <2 ppm error. reports EI-MS data for related compounds (e.g., m/z 320.1 for a chlorinated analog) .

- IR Spectroscopy : Detect N–H stretches (~3300 cm⁻¹) and C–Cl vibrations (~700 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in proposed reaction mechanisms for this compound synthesis?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition-state energies to compare pathways (e.g., SNAr vs. radical mechanisms). For example, discusses oxidative dimerization of pyridine-2,3-diamine derivatives, where DFT could clarify regioselectivity .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics. Polar solvents like DMF may stabilize intermediates via hydrogen bonding .

- Software Tools : Gaussian or ORCA for DFT; VMD for visualization .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

- Methodological Answer :

- Crystallization Conditions : Use slow evaporation in mixed solvents (e.g., ethanol/water). notes SHELXL’s robustness in refining structures with twinning or disorder .

- Cryoprotection : Flash-cool crystals in liquid N2 with 20% glycerol.

- Software : SHELX suite for structure solution; Olex2 for visualization .

Q. How does this compound interact with biological targets, and what assays validate its mechanism of action?

- Methodological Answer :

- Enzyme Inhibition : Test against IDO1/TDO enzymes ( mentions related compounds as dual inhibitors). Use fluorescence-based assays with kynurenine detection .

- Cellular Assays : Evaluate antimycobacterial activity via MIC (Minimum Inhibitory Concentration) testing. reports MIC values for pyridine-diamine analogs against M. tuberculosis .

- Docking Studies : AutoDock Vina or Schrödinger Suite to predict binding modes with active sites (e.g., heme-containing enzymes) .

Q. How can oxidative dimerization of this compound be controlled to synthesize bioactive derivatives?

- Methodological Answer :

- Biocatalysis : Use Burkholderia sp. MAK1 for regioselective oxidation ( achieved 34% yield for a chlorinated pyridinol derivative) .

- Chemical Oxidants : Optimize H2O2 or TEMPO concentrations to prevent over-oxidation.

- Characterization : LC-MS/MS monitors dimer formation (e.g., m/z 213–214 Da for dimeric products) .

Data Analysis and Reproducibility

Q. How should researchers address contradictions in reported synthetic yields for this compound analogs?

- Methodological Answer :

- Meta-Analysis : Compare solvent polarity, catalysts, and temperature across studies (e.g., vs. 7).

- DoE (Design of Experiments) : Use software like MODDE to identify critical factors (e.g., solvent ratio, catalyst loading) .

- Reproducibility : Validate protocols via independent replication and report detailed reaction conditions (e.g., inert atmosphere in ) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.